molecular formula C15H10Cl2N6O2 B214246 N'-(2,4-dichlorobenzoyl)-4-(1H-tetraazol-1-yl)benzohydrazide

N'-(2,4-dichlorobenzoyl)-4-(1H-tetraazol-1-yl)benzohydrazide

Cat. No. B214246
M. Wt: 377.2 g/mol
InChI Key: URCWWSKPMZPBFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N'-(2,4-dichlorobenzoyl)-4-(1H-tetraazol-1-yl)benzohydrazide, also known as DCTB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. DCTB is a tetrazole-based hydrazide compound that has been extensively studied for its ability to inhibit the activity of various enzymes and proteins in the human body. In

Mechanism of Action

The mechanism of action of N'-(2,4-dichlorobenzoyl)-4-(1H-tetraazol-1-yl)benzohydrazide involves its ability to bind to the active site of enzymes and proteins, thereby inhibiting their activity. N'-(2,4-dichlorobenzoyl)-4-(1H-tetraazol-1-yl)benzohydrazide is a competitive inhibitor, meaning that it competes with the substrate for binding to the enzyme or protein. By inhibiting the activity of enzymes and proteins, N'-(2,4-dichlorobenzoyl)-4-(1H-tetraazol-1-yl)benzohydrazide can disrupt various cellular processes, leading to cell death.
Biochemical and Physiological Effects
N'-(2,4-dichlorobenzoyl)-4-(1H-tetraazol-1-yl)benzohydrazide has been shown to have a variety of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit bacterial and fungal growth, and reduce inflammation. In addition, N'-(2,4-dichlorobenzoyl)-4-(1H-tetraazol-1-yl)benzohydrazide has been shown to have neuroprotective effects, as it can protect neurons from damage caused by oxidative stress.

Advantages and Limitations for Lab Experiments

One of the main advantages of N'-(2,4-dichlorobenzoyl)-4-(1H-tetraazol-1-yl)benzohydrazide is its ability to inhibit the activity of a wide range of enzymes and proteins, making it a valuable tool for studying various cellular processes. However, one of the limitations of N'-(2,4-dichlorobenzoyl)-4-(1H-tetraazol-1-yl)benzohydrazide is its potential toxicity, which can limit its use in certain experiments. In addition, N'-(2,4-dichlorobenzoyl)-4-(1H-tetraazol-1-yl)benzohydrazide can be difficult to work with due to its low solubility in water.

Future Directions

There are several future directions for research on N'-(2,4-dichlorobenzoyl)-4-(1H-tetraazol-1-yl)benzohydrazide. One area of interest is the development of more potent and selective inhibitors based on the structure of N'-(2,4-dichlorobenzoyl)-4-(1H-tetraazol-1-yl)benzohydrazide. Another area of interest is the investigation of the potential use of N'-(2,4-dichlorobenzoyl)-4-(1H-tetraazol-1-yl)benzohydrazide in the treatment of neurodegenerative diseases. Finally, the development of new synthetic methods for N'-(2,4-dichlorobenzoyl)-4-(1H-tetraazol-1-yl)benzohydrazide could lead to more efficient and cost-effective production of this valuable compound.

Synthesis Methods

The synthesis of N'-(2,4-dichlorobenzoyl)-4-(1H-tetraazol-1-yl)benzohydrazide involves the reaction between 2,4-dichlorobenzoyl chloride and 4-(1H-tetrazol-1-yl)benzohydrazide in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate compound, which is then treated with a strong acid to yield the final product. The synthesis of N'-(2,4-dichlorobenzoyl)-4-(1H-tetraazol-1-yl)benzohydrazide is relatively simple and can be carried out using standard laboratory procedures.

Scientific Research Applications

N'-(2,4-dichlorobenzoyl)-4-(1H-tetraazol-1-yl)benzohydrazide has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to inhibit the activity of various enzymes and proteins, including proteases, kinases, and phosphatases. N'-(2,4-dichlorobenzoyl)-4-(1H-tetraazol-1-yl)benzohydrazide has also been studied for its potential use in cancer therapy, as it has been shown to induce apoptosis in cancer cells. In addition, N'-(2,4-dichlorobenzoyl)-4-(1H-tetraazol-1-yl)benzohydrazide has been investigated for its potential use as an antibacterial and antifungal agent.

properties

Product Name

N'-(2,4-dichlorobenzoyl)-4-(1H-tetraazol-1-yl)benzohydrazide

Molecular Formula

C15H10Cl2N6O2

Molecular Weight

377.2 g/mol

IUPAC Name

2,4-dichloro-N//'-[4-(tetrazol-1-yl)benzoyl]benzohydrazide

InChI

InChI=1S/C15H10Cl2N6O2/c16-10-3-6-12(13(17)7-10)15(25)20-19-14(24)9-1-4-11(5-2-9)23-8-18-21-22-23/h1-8H,(H,19,24)(H,20,25)

InChI Key

URCWWSKPMZPBFV-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C(=O)NNC(=O)C2=C(C=C(C=C2)Cl)Cl)N3C=NN=N3

Canonical SMILES

C1=CC(=CC=C1C(=O)NNC(=O)C2=C(C=C(C=C2)Cl)Cl)N3C=NN=N3

Origin of Product

United States

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